N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
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Overview
Description
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the oxazolidinone ring: This step typically involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the sulfonyl group: This is achieved by reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the phenylpropyl group: This step involves the alkylation of the sulfonyl oxazolidinone with a phenylpropyl halide.
Formation of the oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde, while reduction of the oxalamide group can yield primary amines.
Scientific Research Applications
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and oxazolidinone groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the oxazolidinone ring can interact with nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
- N1-((3-((4-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
- N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)acetamide
Uniqueness
The unique combination of functional groups in N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide gives it distinct chemical and biological properties. The presence of both sulfonyl and oxazolidinone groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-17-15-19(10-11-20(17)31-2)33(29,30)26-13-14-32-21(26)16-25-23(28)22(27)24-12-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-11,15,21H,6,9,12-14,16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGGAOUZZOPVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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